

# Butyl ethyl ether spectroscopic properties (NMR, IR, Mass Spec)

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# Spectroscopic Profile of Butyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **butyl ethyl ether**, a common solvent and potential building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

### **Molecular Structure**

**Butyl ethyl ether**, also known as 1-ethoxybutane, is a simple aliphatic ether with the chemical formula C<sub>6</sub>H<sub>14</sub>O. Its structure consists of a butyl group and an ethyl group linked by an oxygen atom.

Caption: Chemical structure of **Butyl Ethyl Ether**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **butyl ethyl ether**,



typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

# <sup>1</sup>H NMR Spectroscopy Data

The <sup>1</sup>H NMR spectrum of **butyl ethyl ether** is characterized by distinct signals for the protons on the ethyl and butyl chains. Protons on carbons adjacent to the ether oxygen are deshielded and appear at a higher chemical shift (downfield).[1][2]

Proton Assignment (Structure)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
a (CH <sub>3</sub> -CH <sub>2</sub> -O-)	1.11	Triplet	7.0
b (-CH <sub>2</sub> -O-CH <sub>2</sub> -)	3.29 (partly overlapped)	Quartet	7.0
c (-O-CH <sub>2</sub> -CH <sub>2</sub> -)	3.27 (partly overlapped)	Triplet	6.6
d (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	1.52	Sextet	7.2
e (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )	1.36	Sextet	7.4
f (-CH <sub>2</sub> -CH <sub>3</sub> )	0.87	Triplet	7.3

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.[2][3]

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. Similar to <sup>1</sup>H NMR, carbons bonded to the electronegative oxygen atom are shifted downfield.[1][4]



Carbon Assignment (Structure)	Chemical Shift (δ, ppm)	
a (CH <sub>3</sub> -CH <sub>2</sub> -O-)	15.0	
b (-CH <sub>2</sub> -O-CH <sub>2</sub> -)	66.0	
c (-O-CH <sub>2</sub> -CH <sub>2</sub> -)	70.1	
d (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)	32.1	
e (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )	19.4	
f (-CH <sub>2</sub> -CH <sub>3</sub> )	13.5	

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[2][3]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an ether is the C-O single bond stretching vibration. [1][5] For **butyl ethyl ether**, this appears as a strong absorption in the fingerprint region.

Vibrational Mode	Absorption Range (cm <sup>-1</sup> )	Intensity
C-O Stretch	1050 - 1150	Strong
C-H Stretch (sp³)	2850 - 2960	Strong
C-H Bend	1350 - 1470	Medium

The absence of strong absorptions in the regions of 3200-3600 cm<sup>-1</sup> (O-H stretch) and 1600-1800 cm<sup>-1</sup> (C=O stretch) helps to confirm the presence of an ether functional group.[1]

# **Mass Spectrometry (MS)**

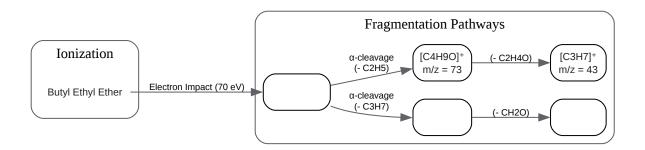
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For volatile compounds like **butyl ethyl ether**, Electron Ionization (EI) is a common technique.[6][7] The molecular ion peak (M<sup>+</sup>) is typically observed, although it may be weak. The fragmentation of ethers is often dominated by  $\alpha$ -cleavage



(cleavage of the C-C bond adjacent to the oxygen), leading to the formation of stable oxonium ions.[8]

m/z	Relative Intensity	Proposed Fragment
102	Low	[CH3CH2OCH2CH2CH2CH3]+ (Molecular Ion)
87	Moderate	[CH <sub>3</sub> CH <sub>2</sub> OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
73	Moderate	[CH2OCH2CH2CH2CH3]+
59	High	[CH <sub>3</sub> CH <sub>2</sub> O=CH <sub>2</sub> ]+
45	Moderate	[CH₃CH₂O] <sup>+</sup>
43	High	[CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
31	Moderate	[CH₂OH]+
29	High	[CH₃CH₂]+

Note: The base peak (most intense peak) can vary depending on the instrument and conditions, but m/z 59 and 43 are often prominent.[9]



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- To cite this document: BenchChem. [Butyl ethyl ether spectroscopic properties (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b146140#butyl-ethyl-ether-spectroscopic-properties-nmr-ir-mass-spec]

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